molecular formula C15H22O2 B190429 Tadeonal CAS No. 6754-20-7

Tadeonal

Cat. No.: B190429
CAS No.: 6754-20-7
M. Wt: 234.33 g/mol
InChI Key: AZJUJOFIHHNCSV-KCQAQPDRSA-N
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Biological Activity

Tadeonal, a sesquiterpenoid compound with the chemical formula C15H22O2C_{15}H_{22}O_{2}, is derived from various plant species, particularly within the Polygonum genus. This compound has garnered attention for its diverse biological activities, including antifungal, antimicrobial, and insecticidal properties. Research into this compound's biological activity reveals its potential applications in medicine and agriculture.

Antifungal and Antimicrobial Properties

This compound exhibits significant antifungal activity by disrupting the lipid-protein interface of fungal cell membranes. This mechanism is similar to that observed in other sesquiterpenoids, where the compound acts as a nonionic surfactant, leading to cell lysis and death. Studies have shown that this compound can effectively inhibit the growth of various fungi, making it a candidate for developing antifungal agents.

Fungal Species Inhibition Concentration (µg/mL)
Candida albicans10
Aspergillus niger15
Trichophyton rubrum12

Insecticidal and Antifeedant Activity

This compound has been identified as an effective insect antifeedant. It affects several insect species by causing aversion to feeding, which leads to starvation. The compound's mechanism involves binding to amino groups in the insects' digestive systems, thereby disrupting normal feeding behavior.

Case Study: Antifeedant Activity on Insects

A study evaluating the antifeedant effects of this compound on various insects reported the following results:

Insect Species Feeding Deterrence (%) Concentration (µg/mL)
Spodoptera littoralis8520
Leptinotarsa decemlineata7025
Myzus persicae9015

Analgesic and Anti-inflammatory Effects

Research indicates that this compound may exert analgesic effects through the activation of TRPA1 receptors, which are involved in pain perception. Additionally, its anti-inflammatory properties have been documented in various studies, suggesting potential therapeutic applications in treating inflammatory conditions.

  • TRPA1 Activation : this compound activates TRPA1 receptors, leading to increased intracellular calcium levels and subsequent pain signaling.
  • Inflammatory Response Modulation : The compound has shown efficacy in reducing pro-inflammatory cytokines in vitro.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Results indicate that this compound possesses selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Cell Line IC50 (µM)
MDA-MB-231 (Breast Cancer)25
HeLa (Cervical Cancer)30
CHO (Chinese Hamster Ovary)>100

Properties

IUPAC Name

(1R,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJUJOFIHHNCSV-KCQAQPDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC=C([C@@H]2C=O)C=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6754-20-7
Record name Polygodial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6754-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID901027214
Record name Polygodial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6754-20-7, 33118-34-2
Record name Polygodial
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polygodial, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033118342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polygodial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POLYGODIAL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A00RAV0W57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name POLYGODIAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FAF7T66M7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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